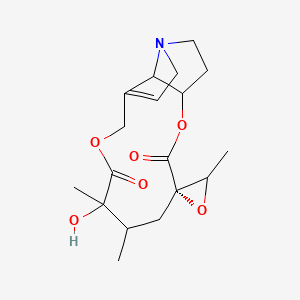
ヤコビン
概要
説明
Jacobine is a pyrrolizidine alkaloid predominantly found in plants of the genus Jacobaea. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that serve as defense mechanisms for plants against herbivores. Jacobine, like other pyrrolizidine alkaloids, is known for its toxic properties, particularly hepatotoxicity, which can cause liver damage in humans and animals .
科学的研究の応用
Jacobine has several applications in scientific research:
Chemistry: Used as a reference compound for studying the structure and reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Studied for its toxicological effects, particularly hepatotoxicity, and its potential use in developing antidotes for pyrrolizidine alkaloid poisoning.
Industry: Limited use due to its toxicity, but it serves as a model compound for developing analytical methods for detecting pyrrolizidine alkaloids in food and herbal products
作用機序
Target of Action
Jacobine is a pyrrolizidine alkaloid (PA) found in various plant species . More research is needed to identify the exact targets of Jacobine .
Mode of Action
It’s known that PAs require metabolic activation to form pyrrole-protein adducts and pyrrole-DNA adducts, which lead to cytotoxicity and genotoxicity . The hepatic GSTs have been demonstrated to catalyze the formation of pyrrole-7-GSH conjugate in the metabolism studies of Jacobine . The exact interaction of jacobine with its targets and the resulting changes are still under investigation .
Biochemical Pathways
Jacobine, as a PA, is involved in complex biochemical pathways. PAs are metabolized to form pyrrole-protein and pyrrole-DNA adducts . The intermediates of these pathways were well defined by feeding experiments, but only one enzyme involved in PA biosynthesis, the homospermidine synthase catalyzing the first committed step in PA biosynthesis, has been characterized so far .
Pharmacokinetics
The pharmacokinetics of Jacobine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Given that Jacobine is a PA, it’s likely that it follows similar pharmacokinetic properties as other PAs. Specific details about jacobine’s adme properties and their impact on bioavailability are currently unknown .
Result of Action
The molecular and cellular effects of Jacobine’s action are primarily related to its cytotoxic and genotoxic activities . Jacobine is known to be active against second instar larvae of thrips , indicating its potential use as a natural insecticide. The specific molecular and cellular effects of jacobine’s action are still under investigation .
Action Environment
The action of Jacobine, like other PAs, can be influenced by various environmental factors. These factors could include the presence of other compounds, pH levels, temperature, and more. Specific details about how environmental factors influence jacobine’s action, efficacy, and stability are currently unknown .
準備方法
Synthetic Routes and Reaction Conditions: Jacobine can be synthesized through various chemical reactions involving the formation of the pyrrolizidine nucleus. The synthesis typically involves the condensation of necine bases with necic acids. One common method includes the use of homospermidine synthase, an enzyme that catalyzes the first committed step in the biosynthesis of pyrrolizidine alkaloids .
Industrial Production Methods: Industrial production of Jacobine is not common due to its toxic nature. extraction from natural sources, such as Jacobaea plants, is a method used for research purposes. The extraction process involves solvent extraction followed by chromatographic purification to isolate Jacobine from other alkaloids .
化学反応の分析
Types of Reactions: Jacobine undergoes various chemical reactions, including:
Oxidation: Jacobine can be oxidized to form N-oxides, which are less toxic than the parent compound.
Reduction: Reduction of Jacobine can lead to the formation of dihydrojacobine.
Hydrolysis: Jacobine can be hydrolyzed to yield necine bases and necic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products:
Oxidation: Jacobine N-oxide.
Reduction: Dihydrojacobine.
Hydrolysis: Necine bases and necic acids.
類似化合物との比較
Jacobine is similar to other pyrrolizidine alkaloids such as senecionine, seneciphylline, and erucifoline. Jacobine is unique in its specific structure and the types of metabolites it forms. For example:
Senecionine: Another pyrrolizidine alkaloid with similar toxic properties but different structural features.
Seneciphylline: Known for its hepatotoxic effects, similar to Jacobine, but with a different necine base.
Erucifoline: Shares structural similarities with Jacobine but differs in its necic acid composition
Jacobine’s uniqueness lies in its specific necine base and necic acid combination, which influences its reactivity and toxicity profile.
特性
IUPAC Name |
(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPHXJRHXBQDQJ-WKMWQDDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020078 | |
| Record name | Jacobine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
| Record name | Jacobine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5742 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in chloroform; sparingly sol in ethanol, water and ether, In water, 1.5X10+5 mg/L @ 25 °C /Estimated/ | |
| Record name | JACOBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.3X10-13 mm Hg @ 25 °C /Estimated/ | |
| Record name | JACOBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless plates | |
CAS No. |
6870-67-3 | |
| Record name | Jacobine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6870-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jacobine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006870673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jacobine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6870-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JACOBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM32U80H1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | JACOBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
228 °C | |
| Record name | JACOBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


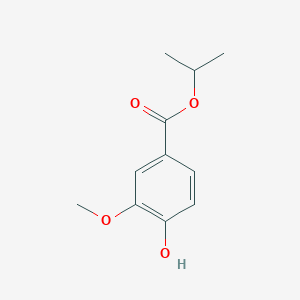
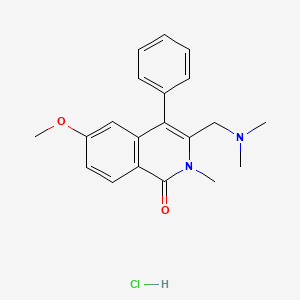
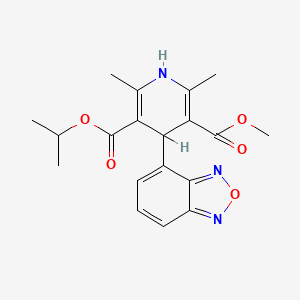
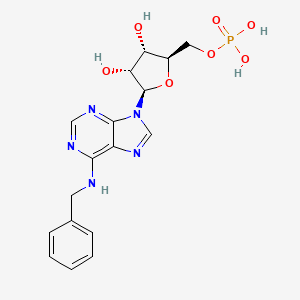
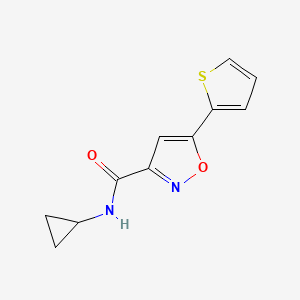
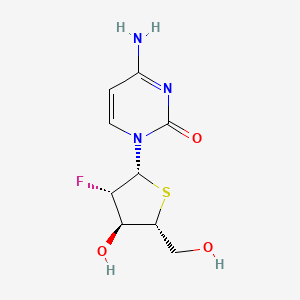
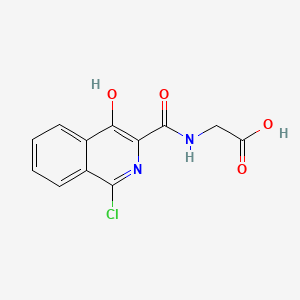

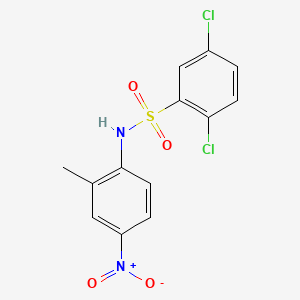
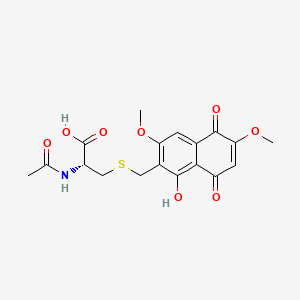

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)


